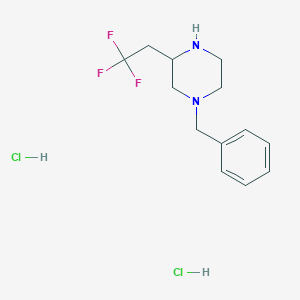

1-Benzyl-3-(2,2,2-trifluoro-ethyl)-piperazine dihydrochloride

Description

1-Benzyl-3-(2,2,2-trifluoro-ethyl)-piperazine dihydrochloride is a fluorinated piperazine derivative characterized by a benzyl group at the 1-position and a 2,2,2-trifluoroethyl substituent at the 3-position of the piperazine ring. The dihydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and biochemical research . However, commercial availability of this compound has been discontinued, as noted by CymitQuimica, though the reasons remain unspecified .

Propriétés

IUPAC Name |

1-benzyl-3-(2,2,2-trifluoroethyl)piperazine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17F3N2.2ClH/c14-13(15,16)8-12-10-18(7-6-17-12)9-11-4-2-1-3-5-11;;/h1-5,12,17H,6-10H2;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJTJAGHGOJUJPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(N1)CC(F)(F)F)CC2=CC=CC=C2.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19Cl2F3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

The synthesis of 1-Benzyl-3-(2,2,2-trifluoro-ethyl)-piperazine dihydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzyl chloride and 2,2,2-trifluoroethylamine.

Reaction Conditions: The reaction between benzyl chloride and 2,2,2-trifluoroethylamine is carried out in the presence of a base, such as sodium hydroxide, to form the intermediate 1-Benzyl-3-(2,2,2-trifluoro-ethyl)-piperazine.

Hydrochloride Formation: The intermediate is then treated with hydrochloric acid to form the dihydrochloride salt of the compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Analyse Des Réactions Chimiques

1-Benzyl-3-(2,2,2-trifluoro-ethyl)-piperazine dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.

Substitution: The compound can undergo substitution reactions with various electrophiles, such as alkyl halides or acyl chlorides, to form substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon.

Applications De Recherche Scientifique

Chemistry

1-Benzyl-3-(2,2,2-trifluoro-ethyl)-piperazine dihydrochloride serves as an intermediate in the synthesis of more complex organic molecules. Its unique trifluoroethyl group enhances lipophilicity, making it a valuable building block in organic synthesis.

Table 1: Chemical Reactions Involving 1-Benzyl-3-(2,2,2-trifluoro-ethyl)-piperazine Dihydrochloride

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Converts to carboxylic acids or aldehydes | Potassium permanganate, Chromium trioxide |

| Reduction | Converts ketone groups to alcohols | Lithium aluminum hydride, Sodium borohydride |

| Substitution | Forms various substituted derivatives | Sodium hydride, Potassium tert-butoxide |

Biology

Research has indicated that this compound exhibits potential biological activity. It is being investigated for its interactions with biomolecules and its therapeutic properties.

Mechanism of Action

The trifluoroethyl group may facilitate interactions with lipid membranes and proteins, while the piperazine ring could modulate receptor or enzyme activity.

Table 2: Biological Activities of 1-Benzyl-3-(2,2,2-trifluoro-ethyl)-piperazine Dihydrochloride

Medicine

The compound is explored for its therapeutic properties, particularly as a precursor for drug development. Its structural features suggest potential applications in treating various conditions.

Case Study: Anticancer Mechanism

A study demonstrated that 1-Benzyl-3-(2,2,2-trifluoro-ethyl)-piperazine dihydrochloride induces apoptosis via the intrinsic pathway in several cancer cell lines.

Table 3: Cell Lines Tested for Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical) | 15 | Apoptosis induction |

| MCF-7 (Breast) | 20 | Cell cycle arrest |

| A549 (Lung) | 25 | Intrinsic pathway activation |

Mécanisme D'action

The mechanism of action of 1-Benzyl-3-(2,2,2-trifluoro-ethyl)-piperazine dihydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Table 1: Key Properties of 1-Benzyl-3-(2,2,2-trifluoro-ethyl)-piperazine Dihydrochloride and Analogues

Substituent Effects on Pharmacological Activity

- Trifluoroethyl vs. Trifluoromethylphenyl : The target compound’s trifluoroethyl group on the piperazine nitrogen introduces conformational flexibility and enhanced lipophilicity compared to TFMPP’s rigid trifluoromethylphenyl substituent. This may improve blood-brain barrier penetration but reduce receptor specificity .

- Benzyl vs. Aromatic Substitutions : The benzyl group in BZP and the target compound confers affinity for dopamine transporters, whereas aryl substituents (e.g., in TFMPP, mCPP) favor serotonin receptor binding .

Fluorine Impact on Physicochemical Properties

Fluorination increases metabolic stability and lipophilicity.

Activité Biologique

1-Benzyl-3-(2,2,2-trifluoro-ethyl)-piperazine dihydrochloride is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

The compound features a piperazine ring substituted with a benzyl group and a trifluoroethyl moiety. This unique structure is believed to influence its biological activity through enhanced lipophilicity and receptor interactions.

Synthesis

The synthesis typically involves multi-step organic reactions:

- Alkylation of piperazine with benzyl chloride.

- Nucleophilic substitution to introduce the trifluoroethyl group.

- Oxidation to form ketone functionalities.

Biological Activity

Research indicates that 1-Benzyl-3-(2,2,2-trifluoro-ethyl)-piperazine dihydrochloride exhibits various biological activities:

Anticancer Activity

In vitro studies have shown that derivatives of piperazine compounds can inhibit cancer cell proliferation. For example:

- IC50 values against human breast cancer cells (MDA-MB-231 and MCF-7) were reported between 19.9 µM to 75.3 µM .

- Compounds structurally related to this piperazine derivative demonstrated significant antiproliferative effects across various cancer cell lines, suggesting potential as anticancer agents.

The compound's mechanism may involve interaction with specific molecular targets:

- The trifluoroethyl group enhances membrane permeability, facilitating interaction with lipid membranes.

- The piperazine ring can modulate enzyme activity or receptor binding, impacting signaling pathways related to cell growth and apoptosis.

Toxicity and Safety Profile

Safety assessments indicate that the compound may cause skin and eye irritation, as well as respiratory issues upon exposure. The GHS classification highlights:

Comparative Analysis

The biological activity of 1-Benzyl-3-(2,2,2-trifluoro-ethyl)-piperazine dihydrochloride can be compared with similar compounds:

| Compound Name | Structure | Notable Activity | IC50 (µM) |

|---|---|---|---|

| 1-Benzyl-3-(2,2,2-trifluoro-ethyl)-piperazine | Piperazine with trifluoroethyl | Anticancer | 19.9 - 75.3 |

| Benzoylpiperidine | Similar core structure | MAGL Inhibitor | 0.84 - 80 |

| 1-Benzyl-4-(2,2,2-trifluoro-ethyl)-piperazine | Different substitution pattern | Antiproliferative | Varies |

Case Studies

Several studies have investigated the biological activity of piperazine derivatives:

- Study on Antiproliferative Effects : Research indicated that modifications in the piperazine structure could enhance anticancer activity. The introduction of specific substituents improved binding affinity and selectivity for cancer cell receptors .

- MAGL Inhibition Studies : A study on related benzoylpiperidine compounds revealed their potential as reversible inhibitors of monoacylglycerol lipase (MAGL), which is implicated in cancer progression .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.